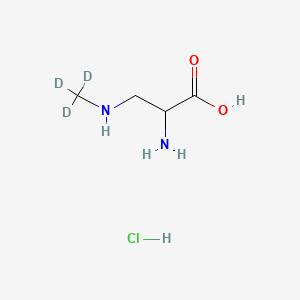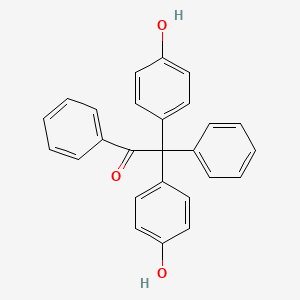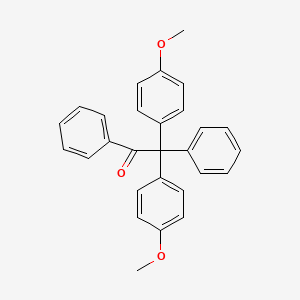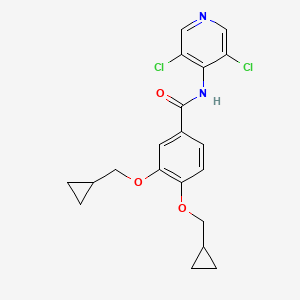
Desloratadine-d7 (major)
Overview
Description
Desloratadine is a long-acting second-generation H1-receptor antagonist . It has a selective and peripheral H1-antagonist action . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .
Synthesis Analysis
Desloratadine-d7 (major) is a stable isotope labelled, metabolite, and API unlabelled . It has a molecular formula of C19H15D7ClN2 and a molecular weight of 320.89 .Molecular Structure Analysis
Desloratadine-d7 (major) has a molecular structure characterized by a monolithic column with a mobile phase composed of 0.15 M sodium dodecyl sulfate, 10% n-Butanol, and 0.3% triethylamine in 0.02 M phosphoric acid . The eluted analytes are monitored with fluorescence detection at 440 nm after excitation at 280 nm .Chemical Reactions Analysis
Desloratadine-d7 (major) can be determined using a highly-sensitive and time-saving micellar liquid chromatographic method . The method is linear over the concentration range of 20.0–200.0 ng/mL .Physical And Chemical Properties Analysis
Desloratadine-d7 (major) has been characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Desloratadine-d7 is used in studies to understand the pharmacokinetics and tissue distribution of Loratadine and its metabolites . The compound is used to investigate their absorption, metabolism, and distribution in various tissues such as the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Antihistamine Research
As a major metabolite of Loratadine, Desloratadine-d7 is used in antihistamine research . It helps in understanding the inhibitory effects on the binding of pyrilamine to brain H1 receptors .
Immune-Regulatory Research
Desloratadine-d7 is used in immune-regulatory research due to its distribution tendency in specific immune-regulatory tissues . It helps in studying the potential inhibition of immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Drug Metabolism Studies
Desloratadine-d7 is used in drug metabolism studies . It helps in understanding the body’s exposure to active metabolites compared to the prodrug with Loratadine .
Solubility Improvement
Desloratadine-d7 is used in the formation of co-amorphous systems to improve the solubility of the drug . This is particularly useful in the development of oral formulations to improve Desloratadine’s solubility and bioavailability .
Stability Evaluation
Desloratadine-d7 is used in stability evaluation studies . It helps in understanding the physical stability of the drug in its amorphous form .
Mechanism of Action
Target of Action
Desloratadine-d7, also known as Desloratadine-d9, is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and desloratadine’s interaction with it helps manage symptoms of allergic rhinitis and urticaria .
Mode of Action
Desloratadine acts as a selective and peripheral H1-antagonist . It competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This interaction results in the inhibition of the effects of histamine, reducing allergic symptoms .
Biochemical Pathways
Desloratadine’s action affects several biochemical pathways. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This interaction modulates the allergic response, reducing inflammation and other allergic symptoms .
Pharmacokinetics
Desloratadine exhibits favorable pharmacokinetics. It has a rapid onset of action and its efficacy persists over a 24-hour dosing period . The body’s exposure to active metabolites is much higher with loratadine, the prodrug of desloratadine, but much lower with desloratadine itself .
Result of Action
The action of desloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It effectively reduces symptoms like sneezing, nasal congestion, and hives . It also improves patients’ quality of life by managing these allergic symptoms .
Action Environment
The action of desloratadine can be influenced by environmental factors. Studies in the Vienna Challenge Chamber, an environmental exposure unit, have shown desloratadine to be significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-chloro-5,9,10-trideuterio-2-(2,2,3,5,6,6-hexadeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i3D,4D,7D,8D,9D,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-DCCOGPGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C2=C(C=CC(=C2)Cl)C(=C3C(C(NC(C3[2H])([2H])[2H])([2H])[2H])[2H])C4=C1C=CC(=N4)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methoxyphenyl)methyl]-1,3-propanediol 1-Acetate](/img/no-structure.png)







![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)
